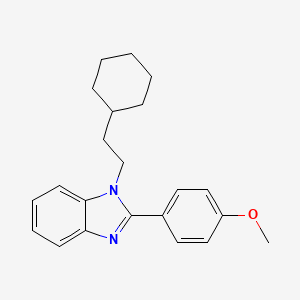![molecular formula C17H13Cl2N3OS B11596458 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11596458.png)
2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thiophene ring fused with a pyridine ring, and a carbonitrile group. The presence of the 3,5-dichloro-2-hydroxyphenyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups are reactive sites for nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Applications De Recherche Scientifique
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent, given its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The dichloro groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar compounds include:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide derivatives: These compounds also contain a carbonitrile group and are used in similar applications, such as enzyme inhibition and anticancer research.
Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities.
Propriétés
Formule moléculaire |
C17H13Cl2N3OS |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
4-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-11-5-10(15(23)13(19)6-11)8-21-16-12(7-20)14-9-1-3-22(4-2-9)17(14)24-16/h5-6,8-9,23H,1-4H2/b21-8+ |
Clé InChI |
JIBMKRBVTZATBB-ODCIPOBUSA-N |
SMILES isomérique |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)Cl)Cl)O |
SMILES canonique |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11596382.png)
![Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596386.png)
![N'-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11596388.png)
![5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11596404.png)
![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596407.png)

![3-(4-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11596419.png)
![ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11596423.png)
![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-ethyl-N-methylethanaminium](/img/structure/B11596436.png)
![benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596438.png)
![methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596440.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
![4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11596445.png)
